molecular formula C11H22O3 B017099 Methyl (3R)-3-hydroxydecanoate CAS No. 56618-58-7

Methyl (3R)-3-hydroxydecanoate

Cat. No. B017099
CAS RN: 56618-58-7
M. Wt: 202.29 g/mol
InChI Key: UBVACUZVNTVHTE-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of methyl (3R)-3-hydroxydecanoate and related compounds involves intricate chemical processes. A novel method for producing enantiomerically pure R-3-hydroxyalkanoic acids and their methyl esters is based on the hydrolysis of poly(hydroxyalkanoate) copolymers synthesized by Pseudomonas putida. This process yields high-purity 3-hydroxyalkanoic acid methyl esters through acid methanolysis and subsequent distillation, achieving overall yields up to 96.6% (de Roo et al., 2002). Moreover, enantioselective syntheses of various 3-hydroxy acids and esters highlight the versatility of methods available for obtaining these compounds with high enantiomeric excess, demonstrating their pivotal role in asymmetric synthesis and organic chemistry (Küçük & Yusufoglu, 2013).

Molecular Structure Analysis

The molecular structure of methyl (3R)-3-hydroxydecanoate involves specific stereochemistry that significantly influences its physical and chemical properties. The 3R configuration denotes the spatial arrangement of atoms in the molecule, which is crucial for its reactivity and interaction with other molecules. Studies on related compounds provide insights into the importance of stereochemistry in determining molecular behavior and interactions, especially at interfaces and in complex formations (Kellner & Cadenhead, 1979).

Chemical Reactions and Properties

Methyl (3R)-3-hydroxydecanoate participates in various chemical reactions, serving as a versatile building block for the synthesis of complex organic molecules. Its hydroxy functional group allows for reactions such as esterification, saponification, and oxidation-reduction processes, highlighting its utility in organic synthesis. The compound's reactivity is further exemplified in the synthesis of complex molecules and pheromones, demonstrating its application in the creation of biologically active compounds (Mineeva, 2013).

Scientific Research Applications

  • Synthesis of Natural Products : Methyl 2, 3-alkadienoates, a category including compounds like Methyl (3R)-3-hydroxydecanoate, are used as dienophiles in the synthesis of (+)-(R)-lasiodiplodin, a natural product (Fink, Gaier, & Gerlach, 1982).

  • Biomedical Applications : 5-hydroxydecanoate, a compound similar to Methyl (3R)-3-hydroxydecanoate, is used as a selective mitochondrial KATP channel blocker, reducing cell death and GSH depletion in PC12 cells, indicating its potential in neuroprotection and mitochondrial health (Lee, Kim, Ko, & Han, 2007).

  • Chemical Properties Studies : Methyl hydroxyhexadecanoates, which include Methyl (3R)-3-hydroxydecanoate, show interesting behaviors in monolayer studies, like expansion of isotherms and anomalous surface pressure, important in surface chemistry (Kellner & Cadenhead, 1979).

  • Catalysis and Stereochemistry : These compounds are also used to study the influence of asymmetrically modified nickel catalysts on the configurations of various hydroxy compounds, which is crucial in stereochemical analysis and synthesis (Tai, Watanabe, & Harada, 1979).

  • Synthesis of Pheromones : Methyl (3R)-3-hydroxydecanoate plays a role in the asymmetric synthesis of pheromones, such as those of the Idea Leuconoe butterfly, demonstrating its utility in organic synthesis and entomology (Mineeva, 2013).

  • Production of Biodegradable Polymers : The compound is used in the modular synthesis of (R)-3-hydroxyalkanoic acids, essential for creating biodegradable poly(3-hydroxyalkanoate) polymers, highlighting its significance in environmental science and material engineering (Jaipuri, Jofré, Schwarz, & Pohl, 2004).

properties

IUPAC Name

methyl (3R)-3-hydroxydecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVACUZVNTVHTE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446818
Record name Methyl (3R)-3-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3R)-3-hydroxydecanoate

CAS RN

56618-58-7
Record name Methyl (3R)-3-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under nitrogen protective gas was initially charged with 7.1 g of zinc powder (108 mmol) in 42 ml of ethyl acetate. After 1.7 ml of trimethylchlorosilane (13.4 mmol) had been added, the mixture was heated to 60° C. for 15 min, then allowed to cool to 55° C. and 15.3 g of undiluted methyl bromoacetate (100 mmol) were subsequently added dropwise within 7 min, and the temperature was maintained at 65° C. by external cooling. The mixture was then stirred at 50° C. for 15 min. After cooling to 0° C., 10.7 g of undiluted octanal (83 mmol) were added, and the temperature was maintained at 5° C. by external cooling. After stirring had been continued at 50C for 30 min, 25° C. for 2 h and 40° C. for 20 min, the mixture was cooled to 0° C., acidified with 30 ml of 10% hydrochloric acid to a pH of 1 and the mixture was stirred for 10 min. Excess zinc was then filtered off and the organic phase removed. The organic phase was then stirred with 10 ml of concentrated ammonia solution at 0° C. for 10 min. After the phase separation, drying was effected over sodium sulfate and the solvent was distilled off under reduced pressure. Methyl 3-hydroxydecanoate was obtained in a yield of 14.2 g (84% of theory) and had a boiling point of 59° C. (0.04 mbar).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
50C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
42 mL
Type
solvent
Reaction Step Six
Name
Quantity
7.1 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Westerduin, PE de Haan, MJ Dees… - Carbohydrate …, 1988 - Elsevier
FROM Pseudomonas aeruginosa ~onde~~tion of (3R)-3-lcvulinoyloxyd~canoic acid (16) with methyl (3R)-3- hydroxydecanoate (13) affo Page 1 Carbohydrate Research, 180 (1988) …
Number of citations: 43 www.sciencedirect.com

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